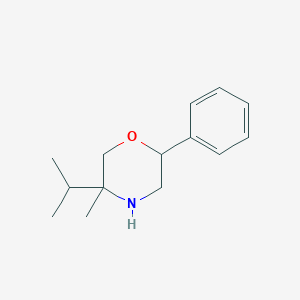

5-Isopropyl-5-methyl-2-phenylmorpholine

CAS No.:

Cat. No.: VC17514109

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO |

|---|---|

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 5-methyl-2-phenyl-5-propan-2-ylmorpholine |

| Standard InChI | InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |

| Standard InChI Key | CYFAALJAHINZKZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1(COC(CN1)C2=CC=CC=C2)C |

Introduction

Molecular Structure and Chemical Identity

Core Structure and Substituent Configuration

5-Isopropyl-5-methyl-2-phenylmorpholine (C<sub>14</sub>H<sub>21</sub>NO) features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

-

Phenyl group at position 2, contributing aromatic stability and potential π-π interactions .

-

Methyl and isopropyl groups at position 5, introducing steric bulk and hydrophobicity .

The molecular weight is approximately 219.32 g/mol, calculated from its formula. The isopropyl group distinguishes this compound from simpler analogs like 5-methyl-2-phenylmorpholine (C<sub>11</sub>H<sub>15</sub>NO, 177.24 g/mol) .

Table 1: Structural Comparison of Morpholine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-Methyl-2-phenylmorpholine | C<sub>11</sub>H<sub>15</sub>NO | 177.24 | 2-Ph, 5-Me |

| 5-Isopropyl-5-methyl-2-phenylmorpholine | C<sub>14</sub>H<sub>21</sub>NO | 219.32 | 2-Ph, 5-Me, 5-<i>i</i>Pr |

Stereochemical Considerations

The morpholine ring’s chair conformation places substituents in equatorial or axial positions, influencing reactivity and intermolecular interactions. The isopropyl group at position 5 likely adopts an equatorial orientation to minimize steric strain, while the phenyl group at position 2 may occupy an axial position for optimal aromatic stabilization .

Synthetic Pathways and Optimization

Alkylation Strategies

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Isopropyl iodide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, 80°C | ~65 | |

| Crystallization | Ethanol, −20°C, 12 h | 85 |

Flow Microreactor Systems

Recent advancements in continuous-flow chemistry enhance synthetic efficiency. Microreactors enable precise temperature control and reduced reaction times, potentially improving yields for multi-step syntheses involving sensitive intermediates.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to hydrophobic isopropyl and phenyl groups. Miscible with organic solvents like DMSO or ethanol .

-

Stability: Likely stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures.

Spectroscopic Characterization

-

<sup>1</sup>H NMR: Expected signals include a triplet for the isopropyl methyl groups (δ 1.0–1.2 ppm) and a multiplet for the phenyl protons (δ 7.2–7.4 ppm) .

-

IR Spectroscopy: Stretching vibrations for C-O (1100 cm<sup>−1</sup>) and C-N (1250 cm<sup>−1</sup>) bonds .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume